

Application Notes: Transcriptome-wide Mapping of N2,2'-O-dimethylguanosine (m2,2G)

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Compound of Interest		
Compound Name:	n2,2'-O-dimethylguanosine	
Cat. No.:	B12860651	Get Quote

Introduction

N2,2'-O-dimethylguanosine (m2,2G) is a post-transcriptional RNA modification where two methyl groups are added to the guanosine base.[1][2] This modification is prevalent in various RNA species, including transfer RNA (tRNA) and ribosomal RNA (rRNA).[2] Structurally, the dimethylation at the N2 position alters the hydrogen bonding capabilities of the guanine base, which can influence RNA structure, stability, and interactions with proteins.[2] The presence of m2,2G is crucial for the proper assembly and function of ribosomes, ensuring the accurate and efficient translation of the genetic code.[3] Dysregulation of m2,2G levels has been implicated in human diseases, with elevated levels of N2,N2-dimethylguanosine observed in the serum and urine of patients with certain types of cancer, such as acute myelomonocytic leukemia, large cell lung carcinoma, and bladder cancer, making it a potential biomarker for disease diagnostics and drug development.[4][5]

Transcriptome-wide mapping of m2,2G sites is essential for a comprehensive understanding of its biological functions, regulatory mechanisms, and role in human health and disease. Two primary strategies are employed for this purpose: chemical-based methods that induce modification-specific mutations for single-nucleotide resolution mapping, and antibody-based enrichment methods that identify regions containing the modification.

Method 1: PhOxi-Seq for Single-Nucleotide Resolution Mapping



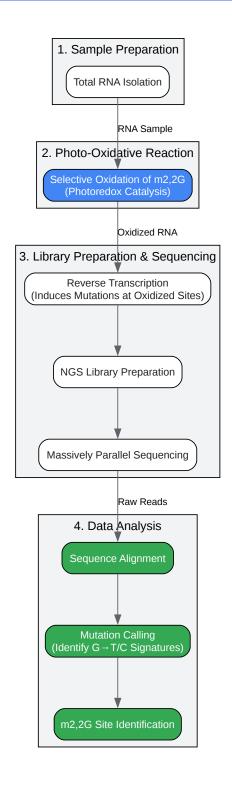




PhOxi-Seq is a photo-oxidative sequencing method that enables the detection of m2,2G at single-nucleotide resolution. The technique utilizes visible light-mediated organic photoredox catalysis to chemoselectively oxidize m2,2G nucleosides within an RNA strand. This chemical conversion results in a distinct mutation signature (primarily $G \rightarrow T$ and $G \rightarrow C$ transitions) during reverse transcription and subsequent sequencing, allowing for the precise identification of the modification site.[6]

Experimental Workflow: PhOxi-Seq





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Caption: Workflow for m2,2G mapping using PhOxi-Seq.

Protocol: PhOxi-Seq



1. RNA Preparation:

- Isolate total RNA from cells or tissues using a standard Trizol-based method or a commercial kit.[7] Ensure RNA quality and integrity using a Bioanalyzer or equivalent.
- For structured RNAs like tRNA, denature the sample by heating to 95°C for 3 minutes, followed by snap-cooling on ice to ensure accessibility of the modification sites.[6]

2. Photo-oxidative Reaction:

- Prepare a reaction mixture containing the RNA sample, a photoredox catalyst (e.g., Rose Bengal), and an oxidant in a suitable reaction buffer.
- Expose the reaction mixture to visible light (e.g., using a specific wavelength LED) for a
 defined period to induce selective oxidation of m2,2G residues.[6]
- Perform a control reaction under the same conditions but without light exposure.
- Purify the RNA from the reaction mixture using an appropriate RNA clean-up kit.
- 3. Reverse Transcription (RT):
- Perform reverse transcription on both the treated and control RNA samples. The oxidized m2,2G base will cause misincorporation by the reverse transcriptase, introducing specific mutations into the resulting cDNA.
- Use a reverse transcriptase known for reading through modified bases.
- 4. NGS Library Preparation and Sequencing:
- Prepare sequencing libraries from the resulting cDNA using a standard protocol for the chosen sequencing platform (e.g., Illumina).[8][9] This involves end-repair, A-tailing, adapter ligation, and library amplification.
- Perform high-throughput, massively parallel sequencing to generate millions of short reads.
 [10]
- 5. Data Analysis:



- Trim adapter sequences and filter for high-quality reads.
- Align the sequencing reads to the reference transcriptome.
- For each guanosine position, calculate the mutation rate (error rate) by comparing the sequenced base to the reference.
- Identify m2,2G sites by locating guanosine positions with a significantly higher mutation rate in the light-treated sample compared to the no-light control. The characteristic mutations are typically G-to-T and G-to-C transitions.[6]

Quantitative Data: PhOxi-Seq Performance

The following table summarizes the guanosine error rates at known m2,2G sites in yeast tRNA, demonstrating the mutation signature induced by the PhOxi-Seq method.

RNA Species	Position of m2,2G	Condition	Guanosine Error Rate (%)
S. cerevisiae tRNAPhe	26	Control	~2%
PhOxi-Seq	>20%		
S. cerevisiae tRNAAsp	26	Control	<5%
PhOxi-Seq	~30%		
S. cerevisiae tRNAAsn	26	Control	<5%
PhOxi-Seq	>40%		
(Data are estimated from graphical representations in the cited literature and serve for illustrative purposes).[6]			



Method 2: m2,2G-MeRIP-Seq for Enriched Region Mapping

m2,2G-MeRIP-Seq (methylated RNA immunoprecipitation sequencing) is an antibody-based approach to map the transcriptome-wide distribution of m2,2G. This method uses an antibody that specifically recognizes the m2,2G modification to enrich for RNA fragments containing this mark.[3] The enriched fragments are then sequenced and mapped to the transcriptome to identify regions with a high prevalence of m2,2G. This technique is analogous to MeRIP-Seq protocols used for other RNA modifications like m6A and m7G.[11][12]

Experimental Workflow: m2,2G-MeRIP-Seq

Caption: Workflow for m2,2G mapping using m2,2G-MeRIP-Seq.

Protocol: m2,2G-MeRIP-Seq

- 1. RNA Fragmentation:
- Isolate high-quality total RNA.
- Fragment the RNA to an average size of 100-200 nucleotides using chemical or enzymatic methods.
- Save a small portion of the fragmented RNA to serve as the input control.
- 2. Immunoprecipitation (IP):
- Prepare antibody-bead complexes by incubating a specific anti-m2,2G antibody (e.g., Abcam ab211488) with Protein A/G magnetic beads.[3]
- Incubate the fragmented RNA with the antibody-bead complexes in an IP buffer for several hours at 4°C with gentle rotation. This allows the antibody to bind to the m2,2G-containing RNA fragments.
- Use a non-specific IgG antibody in a parallel reaction as a negative control.
- 3. Washing and Elution:



- Use a magnet to capture the beads and discard the supernatant.
- Wash the beads multiple times with a series of wash buffers to remove non-specifically bound RNA.
- Elute the enriched RNA from the beads using an appropriate elution buffer.
- 4. Library Preparation and Sequencing:
- Purify the eluted RNA and the input control RNA.
- Construct sequencing libraries from both the immunoprecipitated (IP) and input samples.
- Perform high-throughput sequencing of all libraries.
- 5. Data Analysis:
- Align reads from both IP and input samples to the reference genome/transcriptome.
- Use a peak-calling algorithm (e.g., MACS2) to identify regions that are significantly enriched in the IP sample compared to the input control.
- Annotate the identified peaks to specific genes and genomic features to determine the distribution of m2,2G across the transcriptome.

Quantitative Data: Antibody Specificity

The utility of m2,2G-MeRIP-Seq is dependent on the specificity of the antibody. The following table illustrates the specificity of a commercially available anti-m2,2G antibody via ELISA.

Antigen Coated on Plate	Antibody Binding (Signal Intensity)
BSA-conjugated m2,2G	Strong, dose-dependent signal
BSA-conjugated G	No significant signal
(Data are summarized from product datasheet descriptions).[3]	



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